1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol is a chemical compound with the molecular formula C16H26N2OSi It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound that contains both nitrogen and silicon atoms
Preparation Methods
The synthesis of 1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol typically involves the reaction of pyrrolo[2,3-b]pyridine with tris(1-methylethyl)silyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions would depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and other electrophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the medicinal properties of this compound could lead to the discovery of new treatments for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets in biological systems, such as enzymes or receptors. These interactions could lead to changes in cellular processes and ultimately result in the observed effects.
Comparison with Similar Compounds
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol can be compared with other similar compounds, such as:
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and applications.
1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-5-ol: This compound has the hydroxyl group in a different position, which could lead to different chemical properties and reactivity.
4-Chloro-1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine:
Each of these compounds has unique features that make them valuable for different types of research and applications.
Properties
Molecular Formula |
C16H26N2OSi |
---|---|
Molecular Weight |
290.48 g/mol |
IUPAC Name |
1-tri(propan-2-yl)silyl-7H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-10-8-14-15(19)7-9-17-16(14)18/h7-13H,1-6H3,(H,17,19) |
InChI Key |
OBOWJRGDWNULMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1NC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.